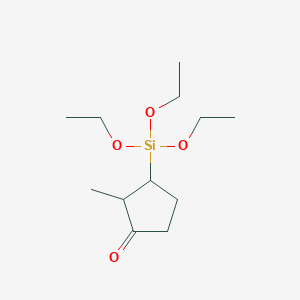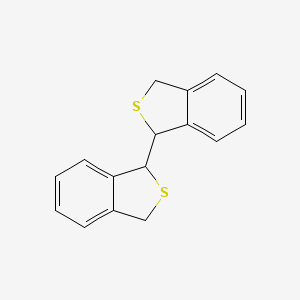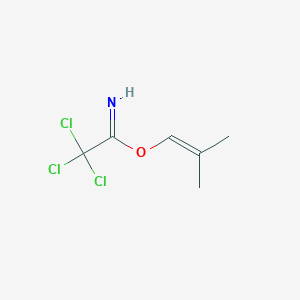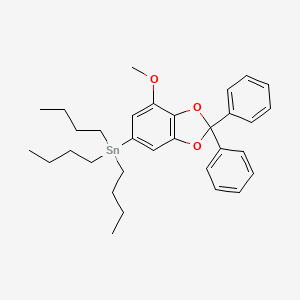
Octyl 3-(3,4-dimethoxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl 3-(3,4-dimethoxyphenyl)prop-2-enoate: is an organic compound with the molecular formula C19H28O4. It is an ester derivative of cinnamic acid, where the octyl group is attached to the carboxyl end and the 3,4-dimethoxyphenyl group is attached to the prop-2-enoate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octyl 3-(3,4-dimethoxyphenyl)prop-2-enoate typically involves the esterification of 3-(3,4-dimethoxyphenyl)prop-2-enoic acid with octanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of catalysts such as immobilized enzymes can also be explored to achieve a more environmentally friendly synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octyl 3-(3,4-dimethoxyphenyl)prop-2-enoate can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of different ester derivatives.
Scientific Research Applications
Chemistry: Octyl 3-(3,4-dimethoxyphenyl)prop-2-enoate is used as a starting material or intermediate in the synthesis of various organic compounds. It is also studied for its photophysical properties and potential use in organic photovoltaics .
Biology: In biological research, this compound is investigated for its potential antioxidant and anti-inflammatory properties. It is also used in the study of enzyme-catalyzed reactions and metabolic pathways .
Medicine: The compound is explored for its potential therapeutic applications, including its role as a drug delivery agent and its potential use in the treatment of certain diseases due to its bioactive properties .
Industry: In the industrial sector, this compound is used in the formulation of cosmetics and personal care products due to its UV-absorbing properties. It is also used as a fragrance ingredient and in the production of polymers and resins .
Mechanism of Action
The mechanism of action of Octyl 3-(3,4-dimethoxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but it is believed that the methoxy groups play a crucial role in its bioactivity .
Comparison with Similar Compounds
Octyl 3-(4-hydroxyphenyl)prop-2-enoate: This compound has a hydroxyl group instead of methoxy groups, which may alter its chemical and biological properties.
Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate:
Octyl methoxycinnamate: This compound is widely used in sunscreens for its UV-absorbing properties and is structurally similar to Octyl 3-(3,4-dimethoxyphenyl)prop-2-enoate.
Uniqueness: this compound is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance its antioxidant properties and potentially improve its stability compared to similar compounds .
Properties
CAS No. |
193343-04-3 |
|---|---|
Molecular Formula |
C19H28O4 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
octyl 3-(3,4-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C19H28O4/c1-4-5-6-7-8-9-14-23-19(20)13-11-16-10-12-17(21-2)18(15-16)22-3/h10-13,15H,4-9,14H2,1-3H3 |
InChI Key |
KEJOISRHKWJBGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-[(Benzylsulfanyl)methyl]-2,5,8,11,14,17-hexaoxaoctadecane](/img/structure/B12557952.png)
![2-(Benzenesulfonyl)-5-{(E)-[(4-methylphenyl)methylidene]amino}benzoic acid](/img/structure/B12557959.png)


![4H-1-Benzopyran-4-one, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B12557978.png)
![1,3,5-Tribromo-2-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene](/img/structure/B12557982.png)


![3-Methyl-1H-pyrrolo[2,1-c][1,2,4]triazole-5,6-dicarbonitrile](/img/structure/B12558012.png)


![{[4-Chloro-2-(diphenylamino)-1,3-thiazol-5-yl]methylidene}propanedinitrile](/img/structure/B12558049.png)
![{[Bis(2-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B12558054.png)
